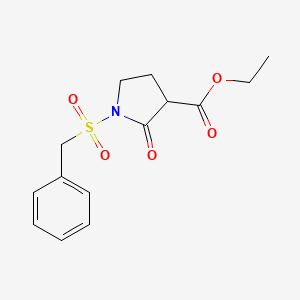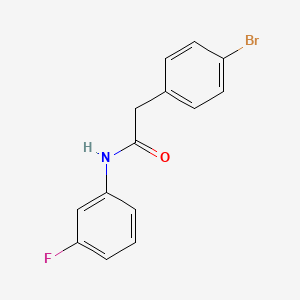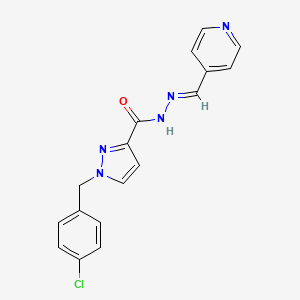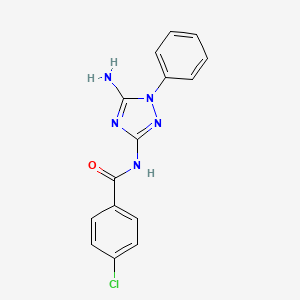![molecular formula C14H13N5O B5595746 2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5595746.png)
2-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-{[5-(4-Methoxyphenyl)-2H-tetrazol-2-yl]methyl}pyridine often involves complex reactions. For instance, the synthesis of related tetrazole and pyridine derivatives has been achieved through methods like ring closure reactions and condensation processes (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of related compounds is generally determined using techniques like X-ray crystallography. For example, a study detailed the structure of a similar compound using single-crystal X-ray diffraction data (J. Ganapathy et al., 2015). Such analyses reveal the spatial arrangement of atoms and the molecular geometry.
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions, including transformations and ring-closure processes. These reactions are influenced by factors like pH and the presence of catalysts (M. Sedlák et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are typically characterized using methods like thermal analysis and diffraction techniques. This helps in understanding their stability and behavior under different conditions (E. M. El-Menyawy et al., 2019).
Chemical Properties Analysis
Chemical properties include reactivity, bond formations, and interactions with other molecules. Studies often employ spectroscopic methods and theoretical calculations to elucidate these properties (M. K. Gumus et al., 2018).
科学的研究の応用
Radioligand Development for PET Imaging
A study by Mathews et al. (2004) highlights the synthesis and application of a radiolabeled compound, KR31173, structurally related to tetrazole derivatives, for positron emission tomography (PET) imaging. This compound, used for imaging the AT1 angiotensin receptor, demonstrates the potential of tetrazole derivatives in developing radioligands for biomedical imaging, aiding in the diagnosis and monitoring of diseases such as cancer and cardiovascular conditions (Mathews et al., 2004).
Metal Complexes and Catalysis
Gennari et al. (2008) reported on Cu(I) complexes with scorpionate ligands, showing evidence for dimer-monomer equilibria. This research provides insight into the design of metal complexes with specific electronic and structural characteristics, which are crucial in catalysis and material science, showcasing the versatility of tetrazole-based compounds in coordinating with metals for various applications (Gennari et al., 2008).
Fluorescence and Electroluminescence Studies
Yao et al. (2015) conducted a combined experimental and computational study on cyclometalated diruthenium complexes bridged by tetrazole-containing ligands. These complexes exhibited unique electrochemical and photophysical properties, suggesting their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors, due to their tunable luminescence (Yao et al., 2015).
Corrosion Inhibition
Chaitra et al. (2016) explored thiazole-based pyridine derivatives as corrosion inhibitors for mild steel. Their study demonstrates the application of tetrazole derivatives in industrial settings, where they act as effective corrosion inhibitors, protecting metals from degradation in acidic environments. This research underlines the importance of chemical modifications in enhancing the protective abilities of compounds against corrosion (Chaitra et al., 2016).
Antiprotozoal Agents
A study by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines as antiprotozoal agents indicates the potential of tetrazole and pyridine derivatives in developing new therapeutic agents against protozoal infections. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, highlighting their potential in the treatment of diseases like sleeping sickness and malaria (Ismail et al., 2004).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[5-(4-methoxyphenyl)tetrazol-2-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-13-7-5-11(6-8-13)14-16-18-19(17-14)10-12-4-2-3-9-15-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYVIJBSJWDISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5595665.png)
![methyl {2-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5595672.png)

![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide](/img/structure/B5595687.png)


![N-[(1S)-1-(aminocarbonyl)-3-methylbutyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595699.png)
![N'-({5-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5595706.png)
![N-cyclopropyl-2-[1-(2-methoxyphenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5595710.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5595759.png)